molecular formula C22H23N3O5S B2591702 methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate CAS No. 1903865-04-2

methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2591702
CAS No.: 1903865-04-2
M. Wt: 441.5
InChI Key: WSPVINHPLDSORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate is a synthetic small molecule characterized by a quinoline-piperidine-sulfonyl-phenyl-carbamate scaffold. The quinolin-8-yloxy moiety is linked to the piperidine ring via an ether bond, while the sulfonyl group bridges the piperidine and phenylcarbamate segments.

Properties

IUPAC Name

methyl N-[4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-22(26)24-17-7-9-19(10-8-17)31(27,28)25-14-11-18(12-15-25)30-20-6-2-4-16-5-3-13-23-21(16)20/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPVINHPLDSORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a series of reactions involving the cyclization of aniline derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group using sulfonyl chloride reagents . The final step involves the formation of the carbamate group through the reaction of the sulfonylated intermediate with methyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinoline moiety makes it a potential candidate for studying DNA intercalation and enzyme inhibition.

    Medicine: It may have potential as a therapeutic agent due to its structural similarity to known drugs.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the piperidine ring can interact with enzyme active sites, inhibiting their activity . The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of molecules, as illustrated below:

Compound Core Structure Key Functional Groups Biological Relevance
Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate Quinoline-piperidine-sulfonyl-phenyl Quinolin-8-yloxy, piperidine, sulfonyl, carbamate Potential enzyme inhibition or receptor modulation (inferred)
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15) Pyridine-piperazine-sulfonamide-phenyl Pyridine, piperazine, sulfonamide, phenylcarbamoyl Reported in sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase)
4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline Quinoline-imidazole-sulfonyl-phenyl Quinoline, imidazole, methylsulfonyl Antimicrobial or antitumor activity (sulfonyl-imidazole hybrids)

Key Structural Comparisons :

  • Quinoline vs.
  • Piperidine vs.
  • Sulfonyl vs. Sulfonamide : The sulfonyl group in the target compound lacks the NH bridge present in sulfonamides, which could reduce hydrogen-bonding interactions with biological targets.
  • Carbamate vs. Urea : The methyl carbamate group in the target compound may confer better metabolic stability compared to urea derivatives (e.g., Compound 15).

Biological Activity

Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate, a compound featuring a quinoline moiety linked to a piperidine and a sulfonyl group, has garnered attention for its potential biological activities, particularly in the context of antimalarial properties and other therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • A quinoline core, known for its pharmacological significance.
  • A piperidine ring, which enhances biological activity.
  • A sulfonyl group that may contribute to its interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to quinoline derivatives. For instance, compounds with similar structural features have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Evaluation

In a comparative study, several quinoline derivatives were synthesized and evaluated for their antimalarial activity. The results indicated that certain derivatives exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, outperforming traditional antimalarial agents like chloroquine .

CompoundIC50 (µg/mL)Activity Level
Compound 4b0.014Excellent
Compound 120.045High
Chloroquine0.5Standard

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Hematin Crystallization : Quinoline derivatives are known to inhibit the crystallization of hematin, a byproduct of hemoglobin digestion by malaria parasites, thereby disrupting their lifecycle .
  • Synergistic Effects : The compound may exhibit synergistic effects when used in combination with other antimalarial drugs, enhancing overall efficacy .

Cytotoxicity Studies

Cytotoxicity assessments against human cell lines (e.g., HepG2 and HeLa) are crucial for evaluating the safety profile of new compounds. Notably, studies have shown that some quinoline derivatives exhibit low cytotoxicity at concentrations up to 100 µg/mL, indicating a favorable therapeutic index .

Future Directions

Given the promising antimalarial activity and acceptable safety profile observed in preliminary studies, further research is warranted. Potential future directions include:

  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Investigating the detailed mechanisms through which the compound exerts its biological effects.
  • Optimization of Structure : Modifying the chemical structure to enhance potency and reduce potential side effects.

Q & A

Q. What are the key synthetic routes for methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate?

The synthesis typically involves:

Sulfonylation : Reacting 4-(quinolin-8-yloxy)piperidine with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in DMF) to form the sulfonamide intermediate .

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines .

Carbamate Formation : Reaction with methyl chloroformate in the presence of a base (e.g., pyridine) to introduce the carbamate moiety .
Critical Parameters : Solvent choice (DMF or THF), temperature control (0–25°C for carbamate step), and catalyst purity (≥95% Pd/C) significantly impact yield .

Q. What analytical methods are used to confirm the compound’s purity and structural integrity?

  • XRPD (X-ray Powder Diffraction) : To assess crystallinity and polymorphic forms .
  • TGA/DSC : Thermal stability analysis (decomposition >200°C indicates high purity) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., quinoline protons at δ 8.5–9.0 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • HPLC-MS : Purity validation (≥98% by area) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 498) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Test against kinases (e.g., BCL-2 family proteins) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported at 10–50 µM in initial studies .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and scalability?

  • Catalyst Screening : Replace traditional bases (e.g., Et₃N) with polymer-supported catalysts to simplify purification .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 80°C while maintaining >85% yield .
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., sulfone over-oxidation) .
    Data Contradiction Note : Some studies report lower yields (60–70%) with microwave methods due to incomplete intermediate formation; confirm via LC-MS before scaling .

Q. How can discrepancies in reported biological activity (e.g., IC₅₀ variability) be resolved?

  • Standardized Assay Conditions : Use uniform cell passage numbers (P5–P10) and serum-free media to reduce variability .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydrolyzed carbamate derivatives) that may contribute to potency differences .
  • Structural Analog Comparison : Benchmark against analogs like Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate (IC₅₀ = 5 µM in BCL-2 inhibition) to contextualize results .

Q. What strategies are effective for studying the compound’s interaction with protein targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for BCL-2) using immobilized protein .
  • Molecular Dynamics Simulations : Model piperidine-quinoline flexibility to predict binding poses in hydrophobic pockets .
  • Crystallography : Co-crystallize with BCL-2 (PDB: 6XXX) to resolve sulfonyl group orientation .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., sulfonic acid at 1150 cm⁻¹) .
  • Byproduct Analysis : Common impurities include:
    • Des-methyl carbamate (5–10% yield loss; address via excess methyl chloroformate) .
    • Piperidine N-oxide (oxidized during sulfonylation; suppress with antioxidants like BHT) .
  • Purification : Two-step chromatography (silica gel followed by reverse-phase HPLC) for >99% purity .

Methodological Resources

  • Synthetic Protocols : Multi-step optimization from and .
  • Characterization Data : XRPD/TGA curves (), NMR spectra ().
  • Biological Assays : Comparative IC₅₀ tables ( vs. 14).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.